molecular formula C7H14N2O2 B093813 4-Amino-1-methylpiperidine-4-carboxylic acid CAS No. 15580-66-2

4-Amino-1-methylpiperidine-4-carboxylic acid

Cat. No. B093813
Key on ui cas rn: 15580-66-2
M. Wt: 158.2 g/mol
InChI Key: PRROBIIYGSUPNR-UHFFFAOYSA-N
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Patent
US05852029

Procedure details

4-Amino-1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-spiro-5'-hydantoin (9.75 g., 0.0533 mole) and barium hydroxide octahydrate (28.8 g., 0.00913 mole) in water (150 ml.) were heated at 160° C. in an autoclave for three hours. The contents of four such batches were combined and the precipitated barium carbonate was filtered off. The filtrate was neutralized with solid carbon dioxide and the precipitate was removed by filtration. The filtrate was concentrated to a small volume to give 4-amino1-methylpiperidine-4-carboxylic acid (32.0 g., 95% yield), m.p. 275°-280° C. (dec.).
Name
4-Amino-1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-spiro-5'-hydantoin
Quantity
9.75 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN1CCC2(NC(=O)NC2=O)CC1.[NH2:14][C:15]1([C:22]([OH:24])=[O:23])[CH2:20][CH2:19][N:18]([CH3:21])[CH2:17][CH2:16]1.O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]>O>[NH2:14][C:15]1([C:22]([OH:24])=[O:23])[CH2:16][CH2:17][N:18]([CH3:21])[CH2:19][CH2:20]1 |f:0.1,2.3.4.5.6.7.8.9.10.11.12|

Inputs

Step One
Name
4-Amino-1-methylpiperidine-4-carboxylic acid 1-methylpiperidine-4-spiro-5'-hydantoin
Quantity
9.75 g
Type
reactant
Smiles
CN1CCC2(C(NC(N2)=O)=O)CC1.NC1(CCN(CC1)C)C(=O)O
Name
Quantity
28.8 g
Type
reactant
Smiles
O.O.O.O.O.O.O.O.[OH-].[Ba+2].[OH-]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated barium carbonate was filtered off
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to a small volume

Outcomes

Product
Name
Type
product
Smiles
NC1(CCN(CC1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 379.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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